4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
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Overview
Description
4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the furan ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a dihydrofuran alcohol.
Scientific Research Applications
4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The aromatic and heterocyclic structures allow the compound to fit into hydrophobic pockets of proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-Methoxyphenyl)-3-oxopropylidene)amino-N-(2-quinoxalinyl)benzenesulfonamide
- 4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate
Uniqueness
4-(3-(3-Methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a furan ring and a sulfonamide group provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19NO5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19NO5S/c1-19(2)18(21)16(13-5-4-6-14(11-13)24-3)17(25-19)12-7-9-15(10-8-12)26(20,22)23/h4-11H,1-3H3,(H2,20,22,23) |
InChI Key |
RNCJOENWGXIEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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